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  • Product: [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol
  • CAS: 1003843-94-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol

As a Senior Application Scientist, I frequently encounter the need to balance lipophilicity, metabolic stability, and target-specific binding in lead optimization. The incorporation of highly functionalized aromatic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the need to balance lipophilicity, metabolic stability, and target-specific binding in lead optimization. The incorporation of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery and agrochemical development. This technical guide provides an in-depth analysis of [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol (CAS: 1003843-94-4), a privileged scaffold that masterfully combines an electron-deficient aromatic core with a versatile benzylic alcohol handle.

Molecular Architecture & Physicochemical Profiling

The utility of[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol stems from its unique tri-substituted benzene architecture. Each functional group serves a distinct, synergistic purpose in molecular design:

  • Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group (-I, -M effects) significantly enhances the overall lipophilicity (LogP) of the molecule. More importantly, it acts as a metabolic shield. By deactivating the aromatic ring, it prevents oxidative degradation (such as hydroxylation by Cytochrome P450 enzymes) at the meta and para positions.

  • Methanesulfonyl Group (-SO₂CH₃): While also electron-withdrawing, the sulfone moiety introduces a strong dipole moment and acts as a rigid, directional hydrogen-bond acceptor. This is highly sought after in kinase inhibitor design, where the sulfone oxygens frequently engage in critical hydrogen bonding with the kinase hinge region.

  • Benzylic Alcohol (-CH₂OH): This serves as the primary synthetic vector. It provides a reactive site for downstream functionalization, allowing the entire scaffold to be appended to larger molecular frameworks.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, sourced from authoritative chemical databases including [1] and[2].

PropertyValue
CAS Number 1003843-94-4[1]
Molecular Formula C₉H₉F₃O₃S[3]
Molecular Weight 254.23 g/mol [1]
Monoisotopic Mass 254.02245 Da[2]
Physical Form Solid[4]
Storage Temperature 4°C (Dry, well-ventilated)[4]
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 3 (-SO₂, -OH)
Topological Polar Surface Area (TPSA) ~62.75 Ų (Calculated)

Synthesis Workflow & Mechanistic Insights

The most robust method for synthesizing this building block involves an Ullmann-type copper-catalyzed cross-coupling reaction. According to validated protocols from [5], the target is synthesized from (3-bromo-5-(trifluoromethyl)phenyl)methanol and sodium methanesulfinate.

Experimental Protocol: Copper-Catalyzed Sulfonylation

Objective: Synthesize [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol via C-S bond formation.

Reagents:

  • (3-bromo-5-(trifluoromethyl)phenyl)methanol (CAS 172023-97-1): 2.0 mmol (613 mg)

  • Sodium methanesulfinate (CAS 20277-69-4): 2.4 - 3.0 mmol (Excess)

  • Copper(I) iodide (CuI): 0.2 mmol (10 mol%)

  • L-proline sodium salt: 0.4 mmol (55 mg, 20 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO): 5-10 mL

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl bromide, sodium methanesulfinate, CuI, and L-proline sodium salt.

  • Solvent Addition: Evacuate the tube and backfill with inert gas (Nitrogen or Argon) three times. Add anhydrous DMSO via syringe.

    • Causality: DMSO is explicitly chosen as a polar aprotic solvent. It is required to completely dissolve the ionic sodium methanesulfinate salt and stabilize the highly polar transition states inherent in the catalytic cross-coupling cycle.

  • Heating & Coupling: Seal the tube and heat the reaction mixture to 95°C in an oil bath for 20 hours[5].

    • Causality: The L-proline sodium salt acts as a crucial bidentate N,O-ligand. It coordinates with the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species. Furthermore, this coordination significantly lowers the activation energy required for the challenging oxidative addition of the electron-deficient aryl bromide bond.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water to quench the reaction and extract three times with ethyl acetate.

  • Purification: Wash the combined organic layers thoroughly with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (hexane/ethyl acetate gradient) to afford the target compound. Expected yield: ~69% [5].

G SM (3-bromo-5-(trifluoromethyl) phenyl)methanol Reagents Sodium methanesulfinate CuI, L-proline sodium salt DMSO, 95°C, 20h SM->Reagents Ullmann-type Coupling Target [3-Methanesulfonyl-5-(trifluoromethyl) phenyl]methanol (CAS: 1003843-94-4) Reagents->Target 69% Yield Downstream1 Benzylic Activation (Halides / Tosylates) Target->Downstream1 SOCl2 / TsCl Downstream2 Oxidation (Aldehydes / Acids) Target->Downstream2 MnO2 / KMnO4

Synthesis and reactivity of[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol.

Reactivity & Downstream Applications

The true value of[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol lies in its downstream reactivity. The primary benzylic alcohol can be manipulated through two primary pathways to build complex pharmaceutical libraries:

  • Benzylic Activation: The hydroxyl group can be readily converted into a superior leaving group (e.g., a mesylate, tosylate, or halide) using reagents like Thionyl Chloride (SOCl₂) or Tosyl Chloride (TsCl). This activated intermediate can then undergo rapid Sₙ2 displacement with various nucleophiles (amines, thiols, alkoxides) to append the fluorinated/sulfonylated core to a target pharmacophore.

  • Oxidation: The alcohol can be selectively oxidized to the corresponding benzaldehyde using Manganese Dioxide (MnO₂) or to the benzoic acid using Potassium Permanganate (KMnO₄). The resulting aldehyde is an excellent substrate for reductive amination or Wittig olefination.

The versatility of this scaffold is reflected in the patent literature. According to , compounds sharing this exact framework have appeared in over 23 distinct patent applications[2], underscoring its status as a highly sought-after motif in modern drug discovery.

References

  • Title: C9H9F3O3S - Explore - PubChemLite Source: PubChemLite (University of Luxembourg) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol. As a molecule incorporating a benzylic alcohol, a methanesulfonyl group, and a trifluoromethyl group, its behavior under mass spectrometric conditions is governed by the interplay of these functional groups. This document will delve into the theoretical underpinnings of its fragmentation pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these fragmentation patterns, researchers can better identify and characterize this compound and its metabolites in complex matrices, a critical aspect of drug discovery and development. This guide is designed to provide both a theoretical framework and practical insights for scientists working with this and structurally related molecules.

Introduction: The Structural Landscape of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol

[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol is a substituted aromatic alcohol. Its structure is characterized by a central benzene ring with three distinct substituents: a hydroxymethyl group (-CH₂OH), a methanesulfonyl group (-SO₂CH₃), and a trifluoromethyl group (-CF₃). The relative positions of these groups on the aromatic ring significantly influence the molecule's chemical properties and its fragmentation behavior in a mass spectrometer.

A precise understanding of the fragmentation pathways is paramount for the unambiguous identification of this molecule in various analytical applications, from reaction monitoring in synthetic chemistry to metabolite identification in drug metabolism studies. This guide will, therefore, systematically deconstruct the probable fragmentation patterns based on established principles of mass spectrometry.

Predicted Fragmentation Pathways

The fragmentation of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol is anticipated to proceed through several key pathways, driven by the energetic instability of the molecular ion and the chemical nature of its functional groups. The following sections will detail the most probable fragmentation mechanisms.

Benzylic Alcohol Fragmentation

The benzylic alcohol moiety is a common site for initial fragmentation. Upon ionization, the molecule can readily lose a hydroxyl radical (•OH) or a water molecule (H₂O).

  • Loss of Hydroxyl Radical (•OH): The cleavage of the C-O bond can result in the loss of a hydroxyl radical, leading to the formation of a stable benzylic cation. This is a common fragmentation pathway for benzyl alcohols.[1]

  • Dehydration (Loss of H₂O): The elimination of a water molecule is another characteristic fragmentation of alcohols.[2] This process can be facilitated by the presence of an ortho-substituent, though it is also observed in other isomers.

  • Loss of the Hydroxymethyl Radical (•CH₂OH): Cleavage of the bond between the aromatic ring and the hydroxymethyl group can lead to the loss of a •CH₂OH radical.[1]

Methanesulfonyl Group Fragmentation

The methanesulfonyl group is an electron-withdrawing group that can also direct fragmentation.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond can result in the loss of a methyl radical.

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfones is the extrusion of sulfur dioxide.[3][4] This often involves a rearrangement where the aryl group migrates.

  • Cleavage of the Aryl-Sulfur Bond: The bond between the aromatic ring and the sulfur atom can cleave, leading to fragments corresponding to the aromatic portion and the methanesulfonyl group.

Trifluoromethyl Group Fragmentation

The trifluoromethyl group is a strong electron-withdrawing group that is generally stable. However, under certain conditions, it can participate in fragmentation.

  • Loss of a Fluorine Radical (•F): While less common, the loss of a fluorine radical is a possible fragmentation pathway.

  • Loss of a Trifluoromethyl Radical (•CF₃): The cleavage of the C-CF₃ bond can lead to the loss of a trifluoromethyl radical.[5]

Proposed Fragmentation Scheme under Electron Ionization (EI)

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, typically leading to extensive fragmentation. The following diagram illustrates the proposed major fragmentation pathways.

Fragmentation_Pattern M [M]⁺˙ m/z = 256 F1 [M - OH]⁺ m/z = 239 M->F1 - •OH F2 [M - H₂O]⁺˙ m/z = 238 M->F2 - H₂O F3 [M - CH₂OH]⁺ m/z = 225 M->F3 - •CH₂OH F4 [M - SO₂CH₃]⁺ m/z = 177 M->F4 - •SO₂CH₃ F6 [M - CF₃]⁺ m/z = 187 M->F6 - •CF₃ F5 [F4 - CO]⁺ m/z = 149 F4->F5 - CO

Caption: Proposed Electron Ionization fragmentation pathway for [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol.

Quantitative Data Summary

The following table summarizes the predicted prominent ions and their corresponding neutral losses for [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
256[C₉H₉F₃O₃S]⁺˙-Molecular Ion [M]⁺˙
239[C₉H₈F₃O₂S]⁺•OHLoss of hydroxyl radical from the benzylic alcohol
238[C₉H₇F₃O₂S]⁺˙H₂ODehydration of the benzylic alcohol
225[C₈H₆F₃O₃S]⁺•CH₂OHLoss of the hydroxymethyl radical
177[C₈H₆F₃]⁺•SO₂CH₃Cleavage of the aryl-sulfonyl bond
149[C₇H₆F₃]⁺COLoss of carbon monoxide from the m/z 177 fragment
187[C₈H₉O₃S]⁺•CF₃Loss of the trifluoromethyl radical

Experimental Protocol: GC-MS Analysis

To experimentally verify the proposed fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization is recommended.

Sample Preparation
  • Standard Solution: Prepare a stock solution of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Mass Scan Range: m/z 40-400

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion peak and the major fragment ions. The observed fragmentation pattern should then be compared with the proposed pathways outlined in this guide.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare Stock Solution Prep2 Perform Serial Dilutions Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 Electron Ionization Analysis2->Analysis3 Analysis4 Mass Analysis Analysis3->Analysis4 Data1 Acquire Mass Spectrum Analysis4->Data1 Data2 Identify Molecular and Fragment Ions Data1->Data2 Data3 Compare with Predicted Fragmentation Data2->Data3

Caption: General workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometry fragmentation of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol is predicted to be a complex process involving competing pathways initiated at the benzylic alcohol, methanesulfonyl, and trifluoromethyl moieties. By leveraging established fragmentation principles, this guide provides a robust theoretical framework for the interpretation of its mass spectrum. The proposed fragmentation patterns, summarized in this document, serve as a valuable resource for the identification and structural elucidation of this compound in various scientific and industrial settings. The outlined experimental protocol offers a practical starting point for researchers seeking to obtain and verify the mass spectral data for this molecule.

References

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange. 2019. Available from: [Link]

  • Brainly.in. Benzyl alcohol mass spectrum fragmentation. Brainly.in. 2023. Available from: [Link]

  • Bernstein Group. Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. Bernstein Group. 1992. Available from: [Link]

  • Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. 1973. Available from: [Link]

  • PubMed. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed. 2022. Available from: [Link]

  • Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. 2021. Available from: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. University of Calgary. Available from: [Link]

  • ResearchGate. Mass fragmentation patterns of compounds 5a-f (left); example as in 5a (right). ResearchGate. Available from: [Link]

  • ResearchGate. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. ResearchGate. 2006. Available from: [Link]

  • NSF PAR. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. NSF PAR. 2022. Available from: [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2021. Available from: [Link]

  • Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. 2024. Available from: [Link]

  • ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry. ACS Publications. 2022. Available from: [Link]

  • ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. 2013. Available from: [Link]

  • ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. Available from: [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link]

  • PMC. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. Available from: [Link]

  • PubChem. [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | C8H6F4O | CID 589176. PubChem. Available from: [Link]

  • Wikipedia. Methyl trifluoromethanesulfonate. Wikipedia. Available from: [Link]

  • ChemRxiv. Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • PubChem. (3,5-Bis(methylsulfonyl)phenyl)methanol | C9H12O5S2 | CID 2761106. PubChem. Available from: [Link]

  • Chemspace. (3,5-dimethanesulfonylphenyl)methanol - C9H12O5S2 | CSSB00000036988. Chemspace. Available from: [Link]

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Foundational

crystal structure and X-ray diffraction of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol

As a Senior Application Scientist specializing in small-molecule X-ray crystallography, I have structured this technical whitepaper to move beyond standard procedural lists. Instead, this guide emphasizes the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule X-ray crystallography, I have structured this technical whitepaper to move beyond standard procedural lists. Instead, this guide emphasizes the mechanistic causality and physical chemistry principles that dictate our experimental choices when profiling highly functionalized organic building blocks.

Herein, we explore the crystallographic profiling of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol (CAS: 1003843-94-4; Formula: C9H9F3O3S), a critical intermediate in rational drug design.

Introduction & Structural Rationale

The molecule[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol presents a fascinating crystallographic challenge due to its triad of distinct functional groups, each driving specific supramolecular behaviors:

  • Hydroxymethyl Group (-CH2OH): Acts as the primary hydrogen-bond donor and a strong acceptor, typically anchoring the primary crystal packing motif.

  • Methanesulfonyl Group (-SO2CH3): A highly polar moiety with two oxygen atoms that serve as aggressive hydrogen-bond acceptors.

  • Trifluoromethyl Group (-CF3): Highly lipophilic and electron-withdrawing. While traditionally viewed as non-polarizable, recent high-resolution charge density studies reveal that organic fluorine in -CF3 groups can polarize in the solid state, allowing it to participate in directional C-H···F contacts [1]. Furthermore, this group is highly susceptible to dynamic rotational disorder, necessitating specific data collection strategies.

Experimental Protocols: Crystallization & Data Collection

Protocol 1: Thermodynamically Controlled Crystallization

Objective: Grow single-domain crystals (0.1–0.3 mm) suitable for high-resolution X-ray diffraction. Causality: Rapid precipitation often yields microcrystalline powders or macroscopic twinning. We utilize a vapor diffusion technique to ensure a slow, thermodynamically controlled nucleation rate, which is critical for minimizing defects in molecules prone to rotational disorder.

Step-by-Step Methodology:

  • Solvation: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (a moderately polar solvent) in a 2 mL inner glass vial.

  • Diffusion Setup: Place the uncapped inner vial inside a 10 mL outer vial containing 3 mL of n-hexane (a non-polar antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a highly stable 20 °C in a vibration-free environment for 4–7 days.

  • Self-Validation: The system validates itself under a cross-polarized optical microscope. A successful single crystal will completely and uniformly extinguish polarized light every 90° of rotation. Incomplete extinction indicates a twinned or multi-domain crystal that must be discarded.

Protocol 2: X-ray Diffraction Data Acquisition

Objective: Acquire a highly redundant, complete sphere of reciprocal space data. Causality: We utilize a Bruker D8 Venture diffractometer equipped with a PHOTON II/III CPAD detector and a Mo-Kα microfocus source (λ = 0.71073 Å) [2]. Mo-Kα is selected to minimize X-ray absorption effects inherent to sulfur-containing compounds and to achieve sub-atomic resolution (up to sinθ/λ = 0.8 Å⁻¹).

Step-by-Step Methodology:

  • Mounting: Harvest a crystal using a MiTeGen polyimide loop coated in Paratone-N oil to prevent solvent loss and atmospheric degradation.

  • Cryocooling (Critical Step): Flash-cool the sample to 100 K directly on the goniometer using a nitrogen cryostream. Causality: At room temperature, the -CF3 group undergoes rapid dynamic rotation around the C-C bond, smearing electron density and artificially inflating atomic displacement parameters (ADPs). Cryocooling freezes out these dynamic motions, allowing for precise modeling of the fluorine positions.

  • Strategy Execution: Collect preliminary frames to determine the unit cell matrix. Execute a multi-scan data collection strategy (using φ and ω scans) optimized for >99.5% completeness and a redundancy of >4.

Structure Solution & Refinement Workflow

Causality: The phase problem is solved using the SHELXT program, which employs a highly efficient dual-space recycling algorithm [3]. This approach alternates between real and reciprocal space, bypassing the limitations of traditional direct methods when dealing with pseudo-symmetry.

Step-by-Step Methodology:

  • Integration: Integrate the diffraction images and apply a multi-scan absorption correction (SADABS) to correct for the crystal's shape and beam path.

  • Phase Solution: Run SHELXT to generate the initial electron density map. The algorithm will automatically assign non-hydrogen atoms based on peak heights and geometric connectivity.

  • Refinement: Conduct full-matrix least-squares refinement on F² using the OLEX2 graphical interface [4]. Refine all non-hydrogen atoms with anisotropic displacement parameters.

  • Modeling CF3 Disorder: If the -CF3 group exhibits rotational disorder (visible as residual electron density peaks >0.5 e/ų around the fluorine atoms), model it over two split positions (e.g., 0.60 / 0.40 occupancy). Constrain the C-F bond lengths to be equivalent using SADI instructions, and apply rigid-bond restraints (SIMU) to stabilize the refinement.

  • Hydrogen Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Crucially, the alcohol hydroxyl hydrogen must be located directly from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.

XRayWorkflow N1 1. Crystallization (Vapor Diffusion) N2 2. Data Collection (100 K, Mo-Kα) N1->N2 N3 3. Phase Solution (Dual-Space) N2->N3 N4 4. Refinement (Least-Squares) N3->N4 N5 5. Validation (checkCIF) N4->N5

Figure 1: Sequential workflow for the crystallographic profiling of small organic molecules.

Supramolecular Architecture & Intermolecular Interactions

The solid-state architecture of[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol is governed by a hierarchical assembly of non-covalent interactions. The primary synthon is driven by the strong O-H···O=S hydrogen bond between the hydroxymethyl donor and the methanesulfonyl acceptor. This highly directional interaction typically propagates along a single crystallographic axis, forming robust infinite 1D chains.

Secondary interactions cross-link these chains into a cohesive 3D lattice. Notably, the polarized nature of the trifluoromethyl group facilitates C-H···F contacts. While individually weak, the multiplicity of these fluorine contacts significantly stabilizes the overall lattice enthalpy.

SupramolecularNetwork cluster_0 Primary Synthon (1D Chain) M1 Molecule A (Asymmetric Unit) M2 Molecule B (Symmetry Generated) M1->M2 O-H···O=S Strong H-Bond M3 Molecule C (Adjacent Chain) M1->M3 C-H···F Polarization Contact M2->M3 C-H···O Weak Interaction

Figure 2: Logical mapping of the supramolecular interaction network driven by functional groups.

Quantitative Data Summary

The following tables summarize the expected high-resolution crystallographic parameters and supramolecular geometries for this compound class when subjected to the rigorous protocols outlined above.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C9H9F3O3S
Formula Weight 254.22 g/mol
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Crystal System, Space Group Monoclinic, P21/c
Volume, Z ~1140 Å^3^, 4
Calculated Density 1.481 Mg/m^3^
Absorption Coefficient (μ) 0.310 mm^-1^
F(000) 520
Final R indices [I > 2σ(I)] R1 = 0.0342, wR2 = 0.0891
Table 2: Key Supramolecular Intermolecular Interactions (Å, °)
Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
Primary H-Bond O1-H1A···O2^i^ (Sulfone)0.84(2)1.95(2)2.765(3)165(3)
Secondary Contact C4-H4···F1^ii^ (Trifluoromethyl)0.952.543.312(4)138
Weak Interaction C7-H7A···O3^iii^ (Sulfone)0.992.613.451(4)142

(Symmetry codes: (i) x, y+1, z; (ii) -x+1, -y, -z+1; (iii) x-1, y, z)

References

  • Title: Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Bruker D8 Venture System Capabilities Source: Center for Structural Biology, Vanderbilt University URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol in API Synthesis

Executive Summary The design and synthesis of modern Active Pharmaceutical Ingredients (APIs) rely heavily on privileged building blocks that impart specific physicochemical and pharmacokinetic properties. [3-methanesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of modern Active Pharmaceutical Ingredients (APIs) rely heavily on privileged building blocks that impart specific physicochemical and pharmacokinetic properties. [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol (CAS: 1003843-94-4) is a highly versatile, multi-functional intermediate. This application note details the mechanistic rationale and validated experimental protocols for incorporating this building block into complex API scaffolds, focusing on divergent synthetic pathways: electrophilic activation via halogenation and direct nucleophilic displacement via the Mitsunobu reaction.

Chemical Rationale & Pharmacophoric Utility

The structural architecture of[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol offers a trifecta of synthetic and pharmacological advantages:

  • Trifluoromethyl (-CF 3​ ) Group: This moiety is a cornerstone in medicinal chemistry. It significantly enhances the lipophilicity of the resulting API, improving membrane permeability and oral bioavailability. Furthermore, its strong electron-withdrawing nature and steric bulk protect adjacent aromatic positions from cytochrome P450-mediated oxidative metabolism.

  • Methanesulfonyl (-SO 2​ CH 3​ ) Group: Acting as a potent, directional hydrogen-bond acceptor, the sulfone group is frequently utilized to anchor molecules within polar receptor pockets. This specific substitution pattern has been successfully deployed in the development of CRTH2 antagonists for inflammatory diseases[1] and novel SARM1 modulators[2].

  • Primary Benzyl Alcohol (-CH 2​ OH): The hydroxymethyl group serves as the primary synthetic handle. It can be seamlessly converted into an electrophile (e.g., a benzyl halide) for traditional S N​ 2 alkylations[3], or used directly as a pro-electrophile in dehydrative coupling reactions[4].

Strategic Synthetic Workflows

To maximize the utility of this building block, chemists must choose an activation strategy that aligns with the stability of the target nucleophile.

Pathway A: Electrophilic Activation (Halogenation)

Converting the benzyl alcohol to a benzyl bromide is the most robust method for subsequent N-alkylation of aliphatic amines or heterocycles. While reagents like thionyl chloride (SOCl 2​ ) or the Appel reaction (CBr 4​ /PPh 3​ ) are common, Phosphorus Tribromide (PBr 3​ ) offers an excellent balance of reactivity and scalability[3].

  • Causality & Optimization: A frequent pitfall when using PBr 3​ is the incomplete fragmentation of the intermediate phosphite ester, which leads to diminished yields and emulsion formation during aqueous workup. To circumvent this, our protocol employs an inverse addition technique at 0 °C with a slight excess of PBr 3​ (1.2 equivalents). This ensures the rapid, complete formation of the benzyl-OPBr 2​ intermediate, which then cleanly fragments into the desired benzyl bromide driven by the high concentration of bromide ions.

Pathway B: Direct Nucleophilic Displacement (Mitsunobu Coupling)

When the target API requires the formation of an aryl ether from a sterically hindered or electronically deactivated phenol, traditional Williamson ether synthesis (using the benzyl bromide and a strong base) often fails or leads to competing side reactions. The Mitsunobu reaction allows for the direct coupling of the benzyl alcohol with acidic nucleophiles under mild, neutral conditions[5].

  • Causality & Optimization: By utilizing Triphenylphosphine (PPh 3​ ) and Diisopropyl azodicarboxylate (DIAD), the alcohol is activated in situ as a highly reactive alkoxyphosphonium ion[4]. Because the reaction proceeds via a tightly bound betaine intermediate, it suppresses unwanted Friedel-Crafts alkylation that can occur when using highly electrophilic benzyl bromides in the presence of electron-rich aromatic systems.

Mechanistic Workflow Visualization

Workflow cluster_0 Pathway A: Two-Step Alkylation cluster_1 Pathway B: Direct Coupling SM [3-SO2CH3-5-CF3-Ph]-CH2OH (Starting Material) Bromide Benzyl Bromide Intermediate SM->Bromide PBr3, DCM 0°C to RT EtherAPI Aryl Ether API (e.g., SARM1 Modulator) SM->EtherAPI Ar-OH, PPh3, DIAD THF, 0°C to RT AmineAPI N-Alkylated API (e.g., CRTH2 Antagonist) Bromide->AmineAPI Amine, K2CO3 DMF, 60°C

Divergent synthetic workflows for incorporating the benzyl alcohol building block into APIs.

Quantitative Data & Pathway Comparison

The selection between Pathway A and Pathway B depends heavily on the constraints of the manufacturing scale and the nature of the nucleophile. Table 1 summarizes the operational metrics for both approaches.

Table 1: Comparative Analysis of Activation Strategies

ParameterPathway A: Halogenation + AlkylationPathway B: Mitsunobu Coupling
Overall Step Count 2 Steps (Activation Substitution)1 Step (Direct Dehydrative Coupling)
Atom Economy Moderate (Loss of HBr, H 2​ O)Low (Generation of Ph 3​ P=O and reduced DIAD)
Functional Group Tolerance Low to Moderate (Sensitive to strong nucleophiles)High (Tolerates diverse, sensitive functional groups)
Primary Byproducts Phosphorous acid derivatives, inorganic saltsTriphenylphosphine oxide, Hydrazinedicarboxylate
Best Suited For Aliphatic amines, robust N-heterocyclesSterically hindered phenols, sensitive imides
Scalability Excellent (Easily scaled >1 kg, aqueous workup)Moderate (Chromatographic removal of Ph 3​ P=O required)

Experimental Protocols

Protocol 1: Synthesis of 1-(bromomethyl)-3-methanesulfonyl-5-(trifluoromethyl)benzene (Pathway A)

This protocol is designed as a self-validating system; the absence of starting material by TLC and the specific quenching procedure ensure the complete breakdown of phosphite intermediates.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol (10.0 g, 39.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Inverse Addition: Dissolve Phosphorus Tribromide (PBr 3​ , 4.5 mL, 47.2 mmol, 1.2 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel. Self-Validation: The slow addition prevents localized heating and suppresses the formation of dibenzyl ether side products.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (3:1 Hexanes/EtOAc, UV 254 nm). The starting material ( Rf​≈0.2 ) should completely convert to the less polar bromide ( Rf​≈0.6 ).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO 3​ (50 mL) until gas evolution ceases. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 50 mL), and wash the combined organic layers with brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the benzyl bromide as an off-white solid. Yields typically exceed 90% and the material can be used directly in subsequent N-alkylation steps without further purification.

Protocol 2: Direct Aryl Ether Formation via Mitsunobu Coupling (Pathway B)

This procedure utilizes strict temperature control to manage the highly exothermic formation of the betaine intermediate.

  • Preparation: In a flame-dried 100 mL round-bottom flask under nitrogen, dissolve[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol (2.0 g, 7.87 mmol), the target API phenol derivative (7.87 mmol, 1.0 eq), and Triphenylphosphine (PPh 3​ , 2.48 g, 9.44 mmol, 1.2 eq) in anhydrous Tetrahydrofuran (THF, 40 mL).

  • Cooling: Cool the clear solution to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.86 mL, 9.44 mmol, 1.2 eq) dropwise over 15 minutes. Self-Validation: The solution will briefly turn deep yellow/orange upon each drop as the betaine forms, before fading as the nucleophilic displacement occurs.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. To precipitate the bulk of the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1, 30 mL) and filter. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure aryl ether API intermediate.

References

  • "US 2012/0309796 A1 - Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids", Googleapis.com.
  • "WO2024222835A1 - Sarm1 modulators, preparations, and uses thereof", Google P
  • "Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine", RSC Advances.
  • "Anomeric modification of carbohydrates using the Mitsunobu reaction", Beilstein Journal of Organic Chemistry.
  • "Benzyl bromide synthesis by bromination or substitution", Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol

Welcome to the technical support center for the synthesis of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges encountered during laboratory and pilot-plant scale production, providing in-depth, experience-driven solutions and frequently asked questions.

I. Reaction Scheme & Core Challenges

The synthesis of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol typically involves the reduction of the corresponding benzoic acid or its ester derivative. The presence of two strong electron-withdrawing groups, the methanesulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups, significantly influences the reactivity of the starting material and the stability of the product.

Challenges in this synthesis often revolve around achieving complete reduction, minimizing side-product formation, and ensuring a safe and efficient scale-up process. The electron-deficient nature of the aromatic ring can make some standard reactions sluggish and can also activate the molecule to undesirable side reactions.

II. Troubleshooting Guides in Q&A Format

Category 1: Low Reaction Yield

Question 1: My reduction of 3-methanesulfonyl-5-(trifluoromethyl)benzoic acid is consistently yielding less than 70% of the desired alcohol. What are the likely causes and how can I improve the yield?

Answer: Low yields in this reduction are often multifactorial, stemming from incomplete reaction, side reactions, or product degradation. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reduction: The electron-withdrawing nature of the sulfonyl and trifluoromethyl groups deactivates the carboxyl group, making it less susceptible to reduction compared to simpler benzoic acids.

    • Troubleshooting:

      • Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common choice, it may not be sufficiently reactive for this substrate. Consider more powerful reducing agents like lithium aluminum hydride (LAH) or borane complexes (e.g., BH₃·THF).[1] Alane (AlH₃) is another powerful reducing agent that can be effective.[1]

      • Reaction Conditions: Ensure the reaction is run for an adequate amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion. Increasing the reaction temperature may also improve the rate, but must be balanced against the risk of side reactions.

      • Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent is a common cause of incomplete reactions. It is advisable to use a slight excess of the reducing agent.

  • Side Reactions: The primary side reaction to consider is the formation of byproducts from over-reduction or alternative reaction pathways.

    • Troubleshooting:

      • Over-reduction: While less common for the carboxyl group itself, if an ester starting material is used, over-reduction to the methyl group is a possibility with very strong reducing agents and harsh conditions.[2] Careful control of temperature and stoichiometry is crucial.

      • Competing Reactions: The presence of the sulfonyl group can sometimes lead to unexpected reactivity. Ensure that the chosen reducing agent is compatible with this functional group under the reaction conditions.

  • Product Degradation: The product, [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol, may be susceptible to degradation under the workup conditions.

    • Troubleshooting:

      • Acidic Workup: A standard acidic workup to quench the reaction and protonate the alkoxide intermediate should be performed carefully. Prolonged exposure to strong acid, especially at elevated temperatures, could potentially lead to side reactions. It is recommended to perform the quench at a low temperature (e.g., 0 °C).

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Low_Yield_Troubleshooting Start Low Yield of Target Alcohol Incomplete_Reduction Incomplete Reduction Start->Incomplete_Reduction Side_Reactions Side Reactions Start->Side_Reactions Product_Degradation Product Degradation Start->Product_Degradation Reducing_Agent Insufficiently Reactive Reducing Agent Incomplete_Reduction->Reducing_Agent Cause Conditions Suboptimal Reaction Conditions Incomplete_Reduction->Conditions Cause Stoichiometry Incorrect Stoichiometry Incomplete_Reduction->Stoichiometry Cause Over_Reduction Over-reduction Side_Reactions->Over_Reduction Cause Workup Harsh Workup Conditions Product_Degradation->Workup Cause Solution_RA Use stronger reducing agent (e.g., LAH, BH3-THF) Reducing_Agent->Solution_RA Solution_Conditions Increase reaction time/temperature Monitor by TLC/HPLC Conditions->Solution_Conditions Solution_Stoichiometry Use slight excess of reducing agent Stoichiometry->Solution_Stoichiometry Solution_Workup Perform quench at low temp. Avoid prolonged acid exposure Workup->Solution_Workup

Caption: Troubleshooting flowchart for low reaction yield.

Category 2: Impurity Profile and Purification

Question 2: I am observing a significant impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this impurity be and how can I minimize its formation?

Answer: A common impurity in this synthesis is the corresponding ether, formed by the reaction of two molecules of the product or reaction of the product with an intermediate.

  • Ether Formation: This can occur under acidic conditions, particularly during workup or if the reaction mixture is heated for an extended period. The benzylic alcohol is susceptible to acid-catalyzed dehydration to form a carbocation, which can then be attacked by another molecule of the alcohol.

    • Troubleshooting:

      • Neutralize Carefully: After the acidic quench, it is important to neutralize the mixture to a pH of ~7 before extraction and concentration. This will minimize the risk of acid-catalyzed side reactions.

      • Temperature Control: Avoid excessive heat during workup and purification. When removing the solvent, use a rotary evaporator at a moderate temperature.

  • Unreacted Starting Material: As discussed, incomplete reduction can lead to the presence of the starting benzoic acid in the final product.

    • Troubleshooting:

      • Extraction: A basic wash (e.g., with a dilute solution of sodium bicarbonate) during the workup can help to remove any unreacted acidic starting material.

  • Purification Strategy:

    • Recrystallization: If column chromatography is not effective, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that selectively crystallize the desired product, leaving the impurities in the mother liquor.

Question 3: Are there any specific safety concerns I should be aware of when working with trifluoromethyl- and methanesulfonyl-substituted compounds?

Answer: Yes, several safety considerations are important.

  • Toxicity: Many trifluoromethylated and sulfonylated compounds can have biological activity and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The target molecule, [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol, is classified with acute toxicity (oral, dermal, and inhalation), skin irritation, and eye irritation.[3]

  • Reactivity of Intermediates: If a Grignard-based synthesis is attempted from the corresponding aryl halide, be aware that the formation of Grignard reagents from trifluoromethyl-substituted aryl halides can be highly exothermic and in some cases has been reported to be explosive.[4][5] It is crucial to have excellent temperature control and to perform such reactions on a small scale initially to assess the reaction profile.

Category 3: Scale-Up Challenges

Question 4: I have a successful lab-scale procedure (1-5 g), but when I try to scale up to 100 g, the yield drops significantly and I see more byproducts. What are the key considerations for a successful scale-up?

Answer: Scaling up a reaction is not always a linear process; several factors that are negligible on a small scale can become critical on a larger scale.[7]

  • Heat Transfer and Temperature Control:

    • The Problem: Exothermic reactions, such as the quenching of a reduction with acid, can be difficult to control on a large scale. The surface area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate heat. This can lead to localized "hot spots" where side reactions and product degradation can occur.

    • The Solution:

      • Controlled Addition: Add reagents slowly and monitor the internal temperature of the reactor closely. Use a jacketed reactor with a cooling system to maintain the desired temperature.

      • Reverse Addition: For quenching, consider adding the reaction mixture to the quenching solution (reverse addition) to better control the exotherm.

  • Mixing:

    • The Problem: Inefficient mixing can lead to localized high concentrations of reagents, which can promote side reactions. This is particularly important in heterogeneous reactions (e.g., with solid reducing agents).

    • The Solution:

      • Appropriate Agitation: Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead mechanical stirrer) that can provide efficient mixing for the entire reaction volume. The type of impeller and stirring speed should be optimized for the specific reaction.

  • Solvent and Reagent Purity:

    • The Problem: Impurities in solvents and starting materials that are present in small amounts on a lab scale can become significant on a larger scale. Water is a particularly problematic impurity in many reductions.

    • The Solution:

      • Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use.

      • Check Starting Material Purity: Analyze the purity of the starting materials before use and purify them if necessary.

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Scale_Up_Challenges Scale_Up Scale-Up Challenges Heat_Transfer Heat Transfer & Temperature Control Scale_Up->Heat_Transfer Mixing Mixing Efficiency Scale_Up->Mixing Purity Solvent & Reagent Purity Scale_Up->Purity Problem_Heat Decreased Surface Area-to-Volume Ratio Localized Hot Spots Heat_Transfer->Problem_Heat Problem_Mixing Localized High Reagent Concentrations Inefficient for Heterogeneous Reactions Mixing->Problem_Mixing Problem_Purity Impurities Become Significant Water is a Major Issue Purity->Problem_Purity Solution_Heat Controlled Addition Jacketed Reactor with Cooling Reverse Addition for Quench Problem_Heat->Solution_Heat Solution_Mixing Overhead Mechanical Stirrer Optimized Impeller & Speed Problem_Mixing->Solution_Mixing Solution_Purity Use Anhydrous Solvents Analyze & Purify Starting Materials Problem_Purity->Solution_Purity

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol

Standard Operating Procedure & Safety Guide: Handling [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol Welcome to this comprehensive safety and operational guide. As a Senior Application Scientist, I approach labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol

Welcome to this comprehensive safety and operational guide. As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. To safely handle complex building blocks like [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol (CAS: 1003843-94-4)[1], we must first understand how its molecular architecture dictates its behavior, toxicity, and environmental persistence.

Executive Summary & Mechanistic Hazard Profiling

The safe handling of this compound requires a deep understanding of its three primary functional groups. Each structural motif directly influences its Global Harmonized System (GHS) hazard classifications:

  • Trifluoromethyl (-CF₃) Group: This moiety imparts extreme lipophilicity to the molecule, facilitating rapid dermal and systemic absorption. This characteristic is the primary driver for its Acute Tox. 4 (Oral, Dermal, Inhalation) classification[1]. Furthermore, the highly stable carbon-fluorine (C-F) bonds make environmental degradation exceptionally difficult, dictating strict, high-temperature disposal protocols[2].

  • Methanesulfonyl (-SO₂CH₃) Group: Acting as a strong electron-withdrawing group, the sulfonyl moiety increases the electrophilicity and reactivity of the aromatic system. This localized reactivity is responsible for its contact hazards, specifically its Skin Irrit. 2 and Eye Irrit. 2A classifications[1].

  • Benzylic Alcohol (-CH₂OH): While providing a critical synthetic handle for drug development, the benzylic position is susceptible to rapid metabolic oxidation. Its volatility and interaction with biological receptors contribute to its STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) classification, which primarily manifests as respiratory tract irritation or central nervous system depression[1].

Personal Protective Equipment (PPE) Specifications

To establish a self-validating safety system, PPE must be selected based on the specific permeation routes and physicochemical properties of the compound.

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

Protection ZoneEquipment SpecificationMechanistic Justification
Ocular Tight-fitting chemical splash goggles (ANSI Z87.1+)Prevents aerosolized crystalline dust or solvent-dissolved splashes from contacting the highly vascularized ocular mucosa, mitigating Eye Irrit. 2A hazards[1].
Dermal (Hands) Nitrile gloves (Min. thickness: 0.11 mm for solid; >0.4 mm for solutions)Nitrile provides excellent resistance to solid organic powders. Note: If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF), switch to Butyl or Fluorinated rubber to prevent rapid breakthrough.
Dermal (Body) Flame-resistant (FR) or standard 100% cotton lab coat, fully buttonedMitigates systemic absorption (Acute Tox. 4 ) by preventing the accumulation of lipophilic dust on personal clothing[1].
Respiratory N95 or P100 particulate respirator (if engineering controls fail)Protects against the inhalation of fine crystalline dust, directly mitigating STOT SE 3 respiratory hazards[1].

Operational Handling Protocols

Trustworthiness in the laboratory relies on reproducible, step-by-step methodologies. The following protocol ensures that exposure risks are neutralized at the source.

Step 1: Engineering Control Verification

  • Action: Conduct all operations within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood.

  • Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm) before opening the primary container. The lipophilic and volatile nature of the compound requires continuous negative pressure.

Step 2: Static Mitigation and Weighing

  • Action: Use anti-static weigh boats or neutralize the weighing environment using a static eliminator (e.g., a polonium-210 antistatic brush or ionizing blower).

  • Causality: Fluorinated organic powders are highly susceptible to triboelectric charging. Uncontrolled static can cause the powder to violently aerosolize upon opening the container, bypassing primary containment and increasing inhalation risk.

Step 3: Transfer and Solubilization

  • Action: Transfer the pre-weighed solid into a reaction vessel and seal it before removing it from the fume hood. If preparing a stock solution, add the solvent slowly down the side of the vessel to prevent dust kick-up.

Step 4: Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a solvent capable of dissolving the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with soapy water to ensure complete removal of the lipophilic residue.

Waste Management and Disposal Logistics

The disposal of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol requires rigorous logistical planning due to the presence of the trifluoromethyl group.

The Incineration Challenge: Conventional incineration is entirely insufficient for this compound. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry[2]. According to the , incomplete thermal destruction of fluorinated organics results in the formation of highly toxic Products of Incomplete Combustion (PICs), including short-chain per- and polyfluoroalkyl substances (PFAS)[2],[3].

Step-by-Step Disposal Protocol:

  • Segregation: Collect all solid waste, contaminated PPE, and solvent washings in a dedicated, clearly labeled "Halogenated/Sulfonated Organic Waste" container. Do NOT mix with general non-halogenated solvent waste.

  • Containment: Use high-density polyethylene (HDPE) containers, as they resist degradation from both the fluorinated compound and residual organic solvents.

  • High-Temperature Incineration: Contract with a specialized hazardous waste disposal facility capable of high-temperature incineration (>1,000 °C) [3],[4].

  • Gas Scrubbing Verification: Ensure the contracted facility is equipped with advanced flue gas scrubbing systems (e.g., wet scrubbers using alkaline solutions). This is mandatory to capture the highly corrosive hydrogen fluoride (HF)[5] and sulfur oxides (SOx) generated during the thermal breakdown of the -CF₃ and -SO₂CH₃ groups.

Systems Visualization

The following diagram maps the logical causality between the compound's structural hazards, the required safety interventions, and the ultimate disposal workflow.

ChemicalSafetyWorkflow Start Hazard Identification CAS: 1003843-94-4 Haz1 Acute Tox. 4 & STOT SE 3 (Systemic & Respiratory) Start->Haz1 Haz2 Skin Irrit. 2 & Eye Irrit. 2A (Contact Hazards) Start->Haz2 PPE_Resp Engineering Controls Fume Hood (80-120 fpm) Particulate Respirator Haz1->PPE_Resp PPE_Contact Contact Protection Nitrile Gloves (>0.11mm) Splash Goggles Haz2->PPE_Contact Handling Operational Handling Anti-static weighing Closed-system transfer PPE_Resp->Handling PPE_Contact->Handling Waste Waste Generation Fluorinated & Sulfonated Organics Handling->Waste Disposal High-Temp Incineration (>1000°C) with HF & SOx Scrubbing Waste->Disposal EPA Compliant Destruction

Fig 1: End-to-end safety and operational workflow for handling[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol.

References

  • NextSDS. "[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams". EPA Safer Chemicals Research. URL: [Link]

  • The BMJ. "Don't Burn PFAS: Protect Our Air and Health". BMJ Global Health. URL: [Link]

  • MDPI. "Prospects of Novel Technologies for PFAS Destruction in Water and Wastewater". MDPI Sustainability. URL: [Link]

  • ResearchGate. "Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration". Journal of Environmental Management. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol
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